1-(4-hydroxy-3-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol
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Overview
Description
1-(4-hydroxy-3-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a hydroxy and methoxy substituted phenyl ring, a methyl group, and a dihydroisoquinoline core. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxy-3-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol typically involves multi-step organic reactions. One common method involves the Pictet-Spengler cyclization, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline core. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxy-3-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
1-(4-hydroxy-3-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of NADPH oxidase, an enzyme responsible for the production of reactive oxygen species (ROS). By inhibiting this enzyme, the compound reduces oxidative stress and inflammation, which are implicated in various diseases .
Comparison with Similar Compounds
Similar Compounds
Apocynin: 1-(4-hydroxy-3-methoxyphenyl)ethanone, an inhibitor of NADPH oxidase with anti-inflammatory effects.
Bisdemethoxycurcumin: A curcumin derivative lacking methoxy groups, with similar but slightly altered efficacy.
Uniqueness
1-(4-hydroxy-3-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol is unique due to its specific structural features and the combination of hydroxy and methoxy groups, which contribute to its distinct biological activities. Its ability to inhibit NADPH oxidase selectively without affecting other immune functions sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol |
InChI |
InChI=1S/C17H19NO4/c1-18-9-15(21)13-8-11(19)4-5-12(13)17(18)10-3-6-14(20)16(7-10)22-2/h3-8,15,17,19-21H,9H2,1-2H3 |
InChI Key |
DSNBOXNNVAKOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1C3=CC(=C(C=C3)O)OC)C=CC(=C2)O)O |
Origin of Product |
United States |
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